L-Altrose
Overview
Description
L-altropyranose is the pyranose form of L-altrose. It is a L-altrose and an altropyranose. It is an enantiomer of a D-altropyranose.
Scientific Research Applications
Synthesis and Derivatives
L-Altrose has been explored in various chemical syntheses. For instance, Lunau and Meier (2012) developed a chemical synthesis method for L-altrose and its 6-deoxy derivative starting from D-galactose and D-fucose. This synthesis involved a Mitsunobu inversion of the open-chain D-hexoses as a key step (Lunau & Meier, 2012). Additionally, Hung et al. (2000, 2001) described convenient routes for the synthesis of L-altrose from various chemical compounds, highlighting the flexibility and potential of L-altrose in organic chemistry (Hung et al., 2000); (Hung et al., 2001).
Polysaccharides and Bacterial Lipopolysaccharides
L-Altrose has been identified in various natural sources and is significant in bacterial polysaccharides. Tako et al. (2012) identified 6-deoxy-D-altrose, an isomer of L-altrose, in an edible mushroom, which was a novel discovery in the natural environment (Tako et al., 2012). Stack and Ericsson (1988) developed methods for detecting and analyzing L-altrose in bacterial polysaccharides, which is crucial for understanding its role in bacterial structures (Stack & Ericsson, 1988).
Role in Bacterial Surface Glycans
Andolina et al. (2018) studied the role of L-altrose in bacterial surface glycans, particularly in the context of antibiotic-resistant bacteria. They developed a synthesis for derivatives of L-altrose to explore its biological significance and potential in combating drug-resistant bacterial infections (Andolina et al., 2018).
Enzymatic Production
Menavuvu et al. (2006) reported the novel substrate specificity of D-arabinose isomerase, which included L-altrose. This study showed the potential for enzymatic production of L-altrose from other sugars, which has implications for both biochemical research and industrial applications (Menavuvu et al., 2006).
Agricultural Implications
Kano et al. (2010) studied the effects of rare sugars, including D-altrose, on rice plants. They found that D-allose, a sugar related to D-altrose, had an inhibitory effect on growth but conferred resistance to bacterial blight, indicating potential agricultural applications of related sugars (Kano et al., 2010).
properties
Product Name |
L-Altrose |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-VSOAQEOCSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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